5-(2-Chlorophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Chlorophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 5-(2-Chlorophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 4-fluorobenzylidene hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Chemical Reactions Analysis
5-(2-Chlorophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
5-(2-Chlorophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with broad-spectrum antifungal activity.
Fluconazole: A triazole-based antifungal drug used to treat various fungal infections.
Voriconazole: Another triazole antifungal agent with enhanced activity against a wide range of fungal pathogens.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Properties
CAS No. |
478254-00-1 |
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Molecular Formula |
C15H10ClFN4S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClFN4S/c16-13-4-2-1-3-12(13)14-19-20-15(22)21(14)18-9-10-5-7-11(17)8-6-10/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
HRQLYGMWMGGZIH-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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